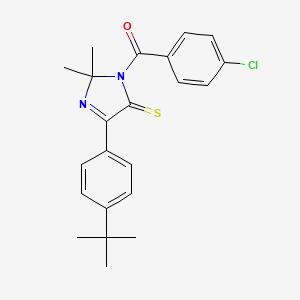
5-(4-tert-butylphenyl)-3-(4-chlorobenzoyl)-2,2-dimethyl-2,3-dihydro-4H-imidazole-4-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-tert-butylphenyl)-3-(4-chlorobenzoyl)-2,2-dimethyl-2,3-dihydro-4H-imidazole-4-thione is a useful research compound. Its molecular formula is C22H23ClN2OS and its molecular weight is 398.95. The purity is usually 95%.
BenchChem offers high-quality 5-(4-tert-butylphenyl)-3-(4-chlorobenzoyl)-2,2-dimethyl-2,3-dihydro-4H-imidazole-4-thione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-tert-butylphenyl)-3-(4-chlorobenzoyl)-2,2-dimethyl-2,3-dihydro-4H-imidazole-4-thione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Dual Inhibitors of Enzymes
Compounds derived from 2,6-di-tert-butylphenol, including those related to the specified chemical structure, have been evaluated for their potential as dual inhibitors of 5-lipoxygenase and cyclooxygenase enzymes. These compounds have shown varying degrees of selectivity towards these enzymes, and some are orally active in anti-inflammatory models. This highlights their potential for therapeutic applications in inflammation-related conditions (Unangst et al., 1994).
Synthesis and Reactivity Studies
Research on the synthesis and reactivity of imidazol-2-ones and their thione counterparts has provided insights into their chemical properties and potential applications. These compounds have been synthesized through alkylation reactions and explored for further chemical modifications, suggesting their versatility in chemical synthesis and potential for diverse applications (Loksha et al., 2003).
Chemosensors for Ion Detection
Imidazole derivatives have been designed as reversible luminescent sensors for the detection of cyanide and mercury ions. These sensors exhibit specificity towards CN- ions, leading to quenching of fluorescence and demonstrating potential applications in environmental monitoring and safety (Emandi et al., 2018).
Electrocatalytic Applications
The electrochemical behavior of imidazoline-5-thiones, including substituted derivatives, has been examined, revealing mechanisms for both reduction and oxidation processes. This suggests potential applications in electrocatalysis and the development of electrochemical sensors (Gürtler & Saus, 1984).
Magnetic and Luminescent Properties
Research into the magnetic and luminescent properties of metal-organic frameworks (MOFs) derived from imidazole linkers has shown that these materials exhibit dual functional properties. This opens up possibilities for their use in data security protection, highlighting the compound's potential in developing smart luminescent materials (Song et al., 2016).
Propiedades
IUPAC Name |
[4-(4-tert-butylphenyl)-2,2-dimethyl-5-sulfanylideneimidazol-1-yl]-(4-chlorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2OS/c1-21(2,3)16-10-6-14(7-11-16)18-20(27)25(22(4,5)24-18)19(26)15-8-12-17(23)13-9-15/h6-13H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLGXOCWIFMNRHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=C(C(=S)N1C(=O)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)C(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-tert-butylphenyl)-1-(4-chlorobenzoyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

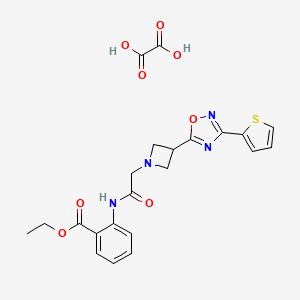
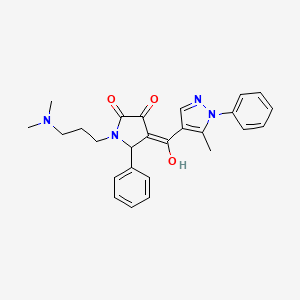

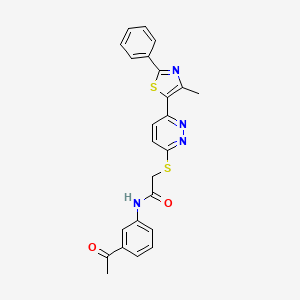
![3-(2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2872920.png)
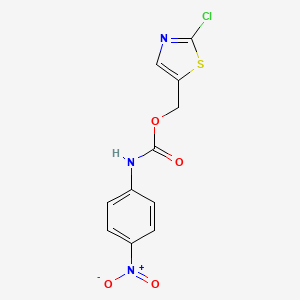

![1-(1,3-Dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(4-methoxyphenethyl)urea](/img/structure/B2872924.png)



![3-(6-chloropyridazin-3-yl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B2872930.png)
amino}-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B2872934.png)
